Cyclohexanone, 2-(2-cyclopenten-1-yl)- Cyclohexanone, 2-(2-cyclopenten-1-yl)-
Brand Name: Vulcanchem
CAS No.: 100056-75-5
VCID: VC7930054
InChI: InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,5,9-10H,2-4,6-8H2
SMILES: C1CCC(=O)C(C1)C2CCC=C2
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol

Cyclohexanone, 2-(2-cyclopenten-1-yl)-

CAS No.: 100056-75-5

Cat. No.: VC7930054

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanone, 2-(2-cyclopenten-1-yl)- - 100056-75-5

Specification

CAS No. 100056-75-5
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
IUPAC Name 2-cyclopent-2-en-1-ylcyclohexan-1-one
Standard InChI InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,5,9-10H,2-4,6-8H2
Standard InChI Key PHOADYBSYARIQH-UHFFFAOYSA-N
SMILES C1CCC(=O)C(C1)C2CCC=C2
Canonical SMILES C1CCC(=O)C(C1)C2CCC=C2

Introduction

Structural and Physical Properties

Molecular Architecture

The compound features a six-membered cyclohexanone ring substituted at the C2 position with a cyclopentenyl group. The cyclopentenyl moiety contains a conjugated double bond, contributing to electronic delocalization and steric effects . Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.2441 g/mol .

PropertyValueSource
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.2441 g/mol
CAS Registry Number100056-75-5
SMILESO=C1CCCCC1C1C=CCC1

Comparative Structural Analysis

The compound differs from simpler analogs through its fused bicyclic structure:

CompoundMolecular FormulaKey Features
CyclohexanoneC₆H₁₀OSimple cyclic ketone
CyclopentanoneC₅H₈OFive-membered ring, no substituent
2-Cyclopenten-1-oneC₅H₆OUnsaturated cyclopentanone
Cyclohexanone, 2-(2-cyclopentyl)-C₁₁H₁₈OCyclopentane substituent (saturated)
Cyclohexanone, 2-(2-cyclopenten-1-yl)-C₁₁H₁₆OConjugated cyclopentene substituent

This structural complexity enhances its reactivity in nucleophilic and electrophilic reactions .

Reactivity and Interaction Studies

Chemical Reactivity

The ketone group undergoes nucleophilic addition, while the cyclopentene moiety participates in Diels-Alder reactions or electrocyclic ring-opening. Key interactions include:

  • Nucleophilic Addition: Attack at the carbonyl carbon by amines, alcohols, or Grignard reagents.

  • Cycloaddition: The conjugated diene in cyclopentene may act as a dienophile or diene in [4+2] cycloadditions .

Comparative Ionization Energies

Gas-phase ion energetics data for related compounds (e.g., cyclohexane,2-cyclopenten-1-yl-) show an ionization energy of 8.95 eV (vertical value), indicating moderate electron-withdrawing effects from the cyclopentenyl group .

Applications and Research Findings

Industrial and Synthetic Utility

  • Fragrance Components: Cyclopentenones are used in perfumery due to their sweet, floral notes .

  • Polymer Precursors: Cyclohexanone derivatives serve as intermediates in nylon production.

Case Studies and Analogous Research

Occupational Health Risks

A case study involving cyclohexanone exposure reported irritant contact dermatitis in workers, underscoring the need for protective measures.

Pyrolysis and Catalytic Applications

In bio-oil production, cyclohexanone derivatives are identified as byproducts of municipal waste pyrolysis, highlighting their role in sustainable energy research .

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